

2,5-Dibromophenol chemical properties and structure

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Compound of Interest

Compound Name: **2,5-Dibromophenol**

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An In-depth Technical Guide to **2,5-Dibromophenol**: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dibromophenol is a halogenated aromatic compound of significant interest in organic synthesis. Its unique substitution pattern, featuring a phenolic hydroxyl group and two bromine atoms on the benzene ring, imparts versatile reactivity, making it a valuable intermediate and building block in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.^{[1][2]} This document provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of **2,5-Dibromophenol**, tailored for professionals in research and drug development.

Chemical Structure and Identification

2,5-Dibromophenol consists of a phenol molecule substituted with bromine atoms at the C2 and C5 positions relative to the hydroxyl group.^[3] This arrangement of substituents influences the molecule's electronic properties and reactivity.

The structural and identification details are summarized below.

| Identifier | Value |
|-------------------|----------------------------------------------------------------------|
| IUPAC Name | 2,5-dibromophenol ^[4] |
| Synonyms | Phenol, 2,5-dibromo-; 2,5-Dibromo-1-hydroxybenzene ^{[5][6]} |
| CAS Number | 28165-52-8 ^[4] |
| Molecular Formula | C ₆ H ₄ Br ₂ O ^[4] |
| SMILES | C1=CC(=C(C=C1Br)O)Br ^[4] |
| InChI | InChI=1S/C6H4Br2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H ^[4] |
| InChIKey | GUXWVUVLXIJHQF-UHFFFAOYSA-N ^[4] |

Physicochemical Properties

2,5-Dibromophenol is a solid at room temperature, appearing as a white to pale yellow powder.^[1] It exhibits limited solubility in water but is more soluble in organic solvents.^[1] It should be stored at room temperature under an inert atmosphere to ensure stability.^[7]

A summary of its key physicochemical properties is presented in the table below.

| Property | Value |
|--------------------------------|-------------------------------------------------------------------------------------------------|
| Molecular Weight | 251.90 g/mol [4] |
| Exact Mass | 251.86084 Da [4] |
| Monoisotopic Mass | 249.86289 Da [4] |
| Appearance | White to pale yellow crystalline powder/solid [1] |
| Melting Point | 73-74 °C |
| Boiling Point | 244.6 ± 20.0 °C at 760 mmHg |
| Density | 2.1 ± 0.1 g/cm ³ |
| Topological Polar Surface Area | 20.2 Å ² [4] |
| XLogP3 | 3.2 [6] |
| Solubility | Slightly soluble in water; very slightly soluble in chloroform and methanol [1] |

Spectroscopic Analysis (Predicted)

While experimental spectra are not widely published, the structural features of **2,5-Dibromophenol** allow for the prediction of its key spectroscopic characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show three signals in the aromatic region and one signal for the hydroxyl proton.

- **Aromatic Protons (3H):** Due to the substitution pattern, the three aromatic protons are chemically non-equivalent and would appear as distinct signals, likely between δ 6.8 and 7.5 ppm. The proton at C6 (ortho to -OH) would likely be a doublet, the proton at C4 (para to -OH) a doublet of doublets, and the proton at C3 (meta to -OH) a doublet.
- **Hydroxyl Proton (1H):** A broad singlet, the chemical shift of which is dependent on concentration and solvent, typically in the range of δ 4-7 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to display six unique signals, as all carbon atoms in the aromatic ring are in chemically distinct environments.

- C-O Carbon: The carbon atom attached to the hydroxyl group (C1) would be significantly deshielded, appearing in the δ 150-155 ppm range.
- C-Br Carbons: The carbons bonded to bromine (C2 and C5) would appear in the δ 110-120 ppm range.
- C-H Carbons: The remaining three carbons (C3, C4, C6) would resonate in the typical aromatic region of δ 115-135 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of **2,5-Dibromophenol** would exhibit characteristic absorption bands corresponding to its functional groups.

- O-H Stretch: A strong, broad band in the region of 3200-3600 cm^{-1} due to the phenolic hydroxyl group.
- C-O Stretch: A strong band around 1200-1260 cm^{-1} .
- C=C Aromatic Stretch: Medium to weak bands in the 1450-1600 cm^{-1} region.
- C-H Aromatic Stretch: Peaks appearing above 3000 cm^{-1} .
- C-Br Stretch: Absorptions in the fingerprint region, typically between 500-650 cm^{-1} .

Mass Spectrometry (MS)

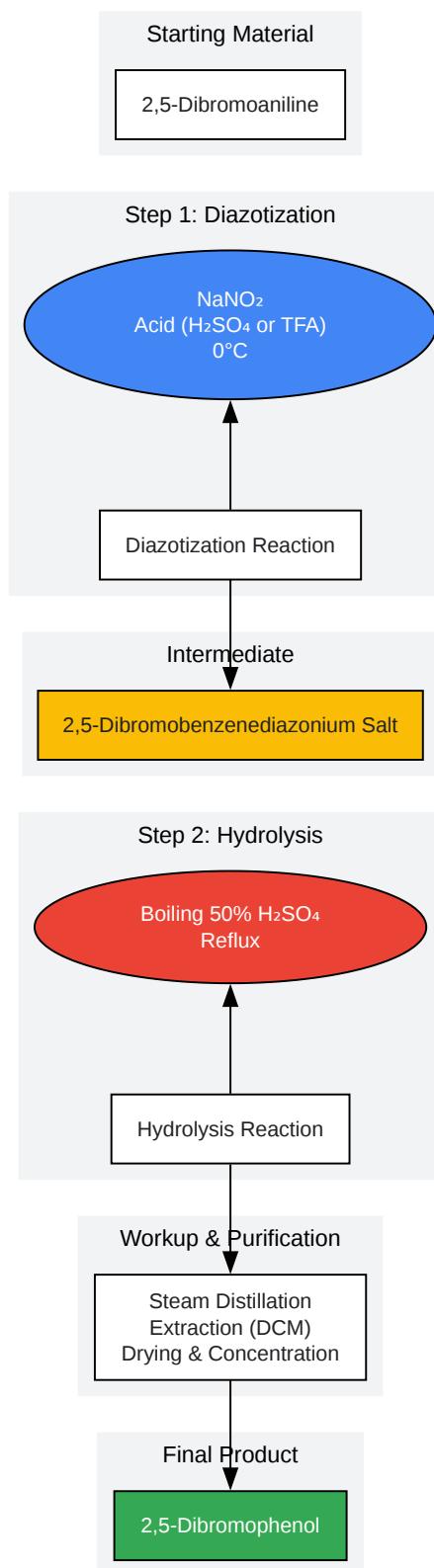
In electron ionization mass spectrometry (EI-MS), the spectrum would be characterized by a prominent molecular ion peak cluster. Due to the natural isotopic abundance of bromine ($^{79}\text{Br} \approx 50.7\%$, $^{81}\text{Br} \approx 49.3\%$), the molecular ion will appear as a triplet of peaks.

- $[\text{M}]^+$: A peak at m/z 250 (containing two ^{79}Br isotopes).

- $[M+2]^+$: A peak at m/z 252 (containing one ^{79}Br and one ^{81}Br), which would be the most intense peak in the cluster.
- $[M+4]^+$: A peak at m/z 254 (containing two ^{81}Br isotopes). The relative intensity ratio of these peaks would be approximately 1:2:1.

Synthesis of 2,5-Dibromophenol

2,5-Dibromophenol is commonly synthesized from 2,5-dibromoaniline via a diazotization-hydrolysis sequence. This two-step process is a standard method for converting an aromatic amine to a phenol.

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Caption: Synthesis workflow for **2,5-Dibromophenol** from 2,5-dibromoaniline.

Experimental Protocol: Synthesis from 2,5-Dibromoaniline

This protocol provides a general methodology for the laboratory-scale synthesis of **2,5-Dibromophenol**.

Materials:

- 2,5-Dibromoaniline (55.8 mmol)
- Trifluoroacetic acid (TFA) (80 mL) or 75% Sulfuric Acid
- Sodium nitrite (NaNO_2) (65.2 mmol)
- 50% aqueous Sulfuric acid (H_2SO_4) (120 mL)
- Sodium sulfate (Na_2SO_4) (10 g)
- Dichloromethane (DCM)
- Ice bath
- Heating mantle and reflux condenser
- Steam distillation apparatus
- Separatory funnel

Procedure:

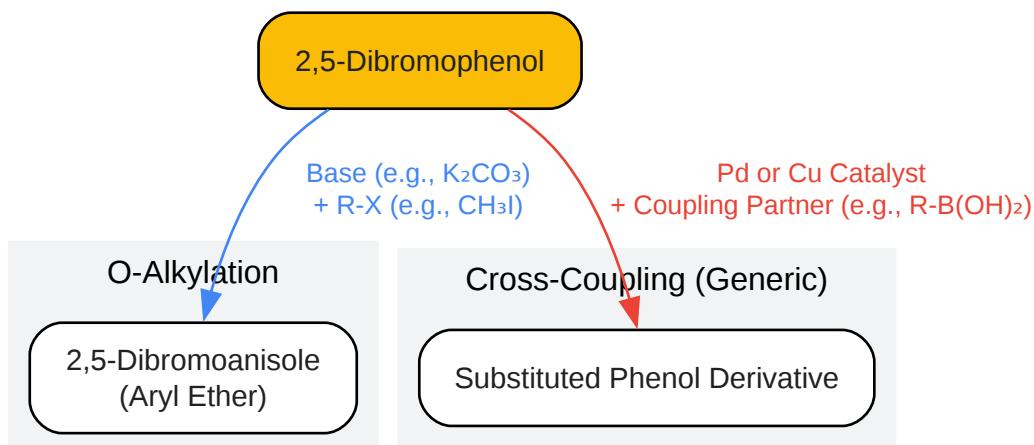
- **Diazotization:** In a suitable reaction vessel, dissolve 2,5-dibromoaniline (55.8 mmol) in trifluoroacetic acid (80 mL). Cool the solution to 0°C using an ice bath.[\[1\]](#)
- Slowly add sodium nitrite (65.2 mmol) in several portions to the cooled solution while maintaining the temperature at 0°C. Stir the mixture until the formation of the diazonium salt is complete.[\[1\]](#)

- Hydrolysis: In a separate flask equipped for reflux, prepare a boiling solution of 50% sulfuric acid (120 mL) containing sodium sulfate (10 g).[1]
- Slowly and carefully add the previously prepared diazonium salt solution to the boiling sulfuric acid solution.[1]
- Maintain the reaction mixture at reflux for approximately 1 hour to ensure complete hydrolysis.[1]
- Purification: Upon completion of the reaction, set up the apparatus for steam distillation. Steam distill the product from the reaction mixture.[1]
- Collect the distillate, which contains the crude **2,5-Dibromophenol**.
- Extract the distillate with dichloromethane (e.g., 2 x 200 mL).[1]
- Combine the organic layers and dry over anhydrous sodium sulfate.[1]
- Filter to remove the drying agent and concentrate the organic solution under reduced pressure to yield **2,5-Dibromophenol**, typically as a yellow solid.[1] The reported yield for this procedure is approximately 41%. [1] An alternative procedure reports a yield of 85%.

Chemical Reactivity and Applications

The synthetic utility of **2,5-Dibromophenol** arises from the reactivity of both the phenolic hydroxyl group and the C-Br bonds. This dual reactivity makes it a versatile building block for constructing diverse molecular architectures.[2]

- Reactions of the Hydroxyl Group: The phenolic proton is weakly acidic and can be removed by a base to form a phenoxide ion. This nucleophilic phenoxide can participate in reactions such as Williamson ether synthesis to form aryl ethers.[8]
- Reactions of the Bromine Substituents: The bromine atoms are excellent leaving groups in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the C2 and C5 positions, enabling the introduction of a wide array of functional groups.[2]

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Caption: Key chemical reactivity pathways of **2,5-Dibromophenol**.

Safety and Handling

2,5-Dibromophenol is classified as a hazardous substance and must be handled with appropriate safety precautions.

- **Hazards:** It is toxic if swallowed (Acute Toxicity, Oral, Category 3).[4][6] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9]
- **Handling:** Always handle in a well-ventilated area or a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9] Avoid formation of dust and aerosols.[9]
- **First Aid:**
 - **If Swallowed:** Rinse mouth and get emergency medical help immediately.[4]
 - **Skin Contact:** Wash off immediately with plenty of soap and water.[9]
 - **Eye Contact:** Rinse cautiously with water for several minutes.[9]
 - **Inhalation:** Move the person to fresh air.[9]

- Storage: Store in a tightly closed container in a dry, well-ventilated place.[9] Keep locked up or in an area accessible only to qualified personnel.[9]

Always consult the latest Safety Data Sheet (SDS) before handling this chemical.

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References

- 1. 2,5-DIBROMOPHENOL | 28165-52-8 [chemicalbook.com]
- 2. nbinno.com [nbino.com]
- 3. 2,6-Dibromophenol(608-33-3) 13C NMR spectrum [chemicalbook.com]
- 4. 2,5-Dibromophenol | C6H4Br2O | CID 34177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CharChem. 2,5-Dibromophenol [easychem.org]
- 6. echemi.com [echemi.com]
- 7. 28165-52-8 | 2,5-Dibromophenol - Moldb [moldb.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
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